molecular formula C17H26N2O3S B4451250 N-(2-METHYLPROPYL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE

N-(2-METHYLPROPYL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE

Cat. No.: B4451250
M. Wt: 338.5 g/mol
InChI Key: LALLRIXSZUNAQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-METHYLPROPYL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine sulfonyl group attached to a phenyl ring, further connected to a propanamide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHYLPROPYL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE typically involves multiple steps, starting with the preparation of the pyrrolidine sulfonyl phenyl intermediate. This intermediate is then reacted with a suitable propanamide derivative under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure optimal yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2-METHYLPROPYL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

N-(2-METHYLPROPYL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-METHYLPROPYL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl phenyl derivatives and propanamide analogs, such as:

Uniqueness

N-(2-METHYLPROPYL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-methylpropyl)-3-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-14(2)13-18-17(20)10-7-15-5-8-16(9-6-15)23(21,22)19-11-3-4-12-19/h5-6,8-9,14H,3-4,7,10-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALLRIXSZUNAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-METHYLPROPYL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2-METHYLPROPYL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2-METHYLPROPYL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2-METHYLPROPYL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE
Reactant of Route 5
N-(2-METHYLPROPYL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE
Reactant of Route 6
N-(2-METHYLPROPYL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.